(2Z)-2-(phenylcarbamothioylhydrazinylidene)chromene-3-carboxamide
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Overview
Description
ZINC04574788 is a potent small molecule ligand of miR-21. ZINC04574788 binds to the major groove of miR-21 hairpin conformation.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, which include compounds similar to the one . These compounds were evaluated for their antibacterial activity, showing potential as antibacterial agents against various bacterial strains (Ramaganesh, Bodke, & Venkatesh, 2010).
Antioxidant and Antibacterial Properties
Another study developed 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, which are structurally related to the chemical . These derivatives exhibited good antioxidant activity and were active against bacterial strains, highlighting their utility in antioxidant and antibacterial applications (Subbareddy & Sumathi, 2017).
Solvatochromism and Antibacterial Studies
In a similar vein, a novel synthesis of 4H-chromene-3-carboxamide derivatives was conducted. These compounds were analyzed for their solvatochromic properties and antibacterial activities. The study found significant antibacterial activity in some of these derivatives, suggesting potential applications in developing antibacterial agents (Chitreddy & Shanmugam, 2017).
Crystal Structure Analysis
Research has also been conducted on the crystal structures of compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide. Understanding these structures can be crucial for the development of new drugs or materials (Reis et al., 2013).
Eco-friendly Synthesis Approaches
A green chemistry approach was used to synthesize new 2-imino-2H-chromene-3-carboxamides, which aligns with the chemical structure . This method emphasizes environmentally friendly synthesis techniques, which are increasingly important in the field of chemistry (Proença & Costa, 2008).
Fluorescent Chemosensor Development
A study on nitro-3-carboxamide coumarin derivatives, structurally related to the chemical , proposed these compounds as novel fluorescent chemosensors, particularly for detecting Cu(II) ions in aqueous solutions. This highlights their potential application in sensing and detection technologies (Bekhradnia, Domehri, & Khosravi, 2016).
Properties
Molecular Formula |
C17H14N4O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2Z)-2-(phenylcarbamothioylhydrazinylidene)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N4O2S/c18-15(22)13-10-11-6-4-5-9-14(11)23-16(13)20-21-17(24)19-12-7-2-1-3-8-12/h1-10H,(H2,18,22)(H2,19,21,24)/b20-16- |
InChI Key |
JYGWFZVAEQTBRZ-SILNSSARSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)N |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC-04574788; ZINC 04574788; ZINC04574788 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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